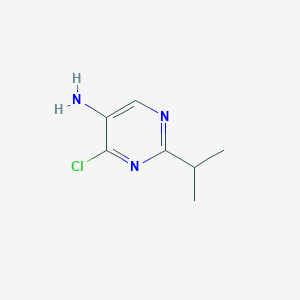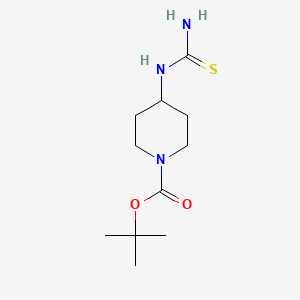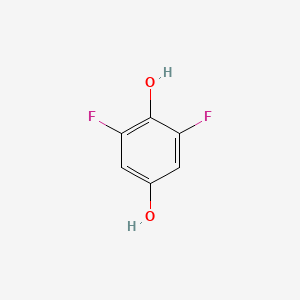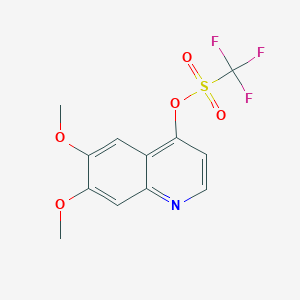
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester
Übersicht
Beschreibung
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, also known as TPDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPDQ is a versatile reagent that can be used for a variety of chemical reactions, including cross-coupling reactions and C-H functionalization. In
Wirkmechanismus
The mechanism of action of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in cross-coupling reactions involves the formation of a palladium complex through coordination of the Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester ligand to the palladium catalyst. This complex then reacts with the aryl or heteroaryl halide to form the desired cross-coupling product. In C-H functionalization reactions, Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester acts as a directing group, selectively activating C-H bonds in the presence of other functional groups.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in chemical reactions is its high reactivity and selectivity. It can facilitate a range of reactions under mild conditions, making it a valuable tool in synthetic chemistry. However, one of the limitations of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester is its high cost, which can limit its use in large-scale reactions.
Zukünftige Richtungen
There are several potential future directions for research involving Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester. One area of interest is the development of new synthetic methodologies that utilize Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester as a key reagent. Another potential direction is the development of new applications for Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester in areas such as medicinal chemistry and materials science. Additionally, there is a need for further studies to elucidate the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, as well as its potential toxicity and environmental impact.
Conclusion
In conclusion, Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester is a versatile reagent that has found widespread use in scientific research due to its ability to facilitate a range of chemical reactions. Its unique properties make it a valuable tool in synthetic chemistry, and there is significant potential for further research and development in this area. However, further studies are needed to fully understand the biochemical and physiological effects of Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester, as well as its potential limitations and environmental impact.
Wissenschaftliche Forschungsanwendungen
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester has been extensively used in scientific research due to its ability to facilitate a range of chemical reactions. One of its primary applications is in cross-coupling reactions, where it is used as a coupling partner with various aryl and heteroaryl halides. Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester has also been used in C-H functionalization reactions, where it can selectively activate C-H bonds in complex molecules, leading to the formation of new C-C and C-N bonds.
Eigenschaften
IUPAC Name |
(6,7-dimethoxyquinolin-4-yl) trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO5S/c1-19-10-5-7-8(6-11(10)20-2)16-4-3-9(7)21-22(17,18)12(13,14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKZCQVJKCBEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trifluoromethanesulfonic acid 6,7-dimethoxyquinolin-4-yl ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

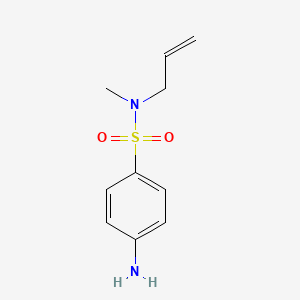
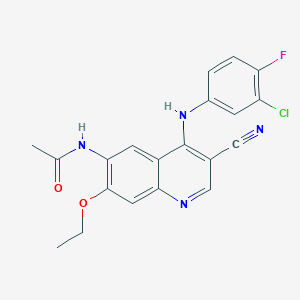
![2-Methylbenzo[d]oxazol-7-amine](/img/structure/B3287907.png)
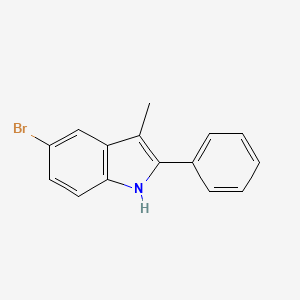
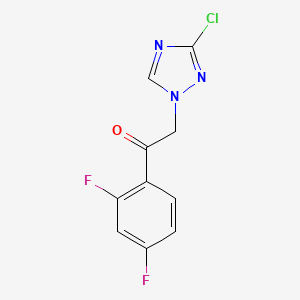
![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)
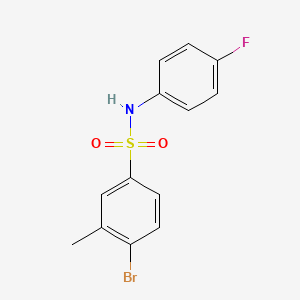
![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)
![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)
